molecular formula C15H31N3O3S B5978357 N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide

N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide

Cat. No. B5978357
M. Wt: 333.5 g/mol
InChI Key: NGUONIMKYPZGJZ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide, also known as S32212, is a novel compound that has been extensively studied in the field of neuroscience. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in regulating the reward system in the brain.

Mechanism of Action

N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide acts as a competitive antagonist of the dopamine D3 receptor, blocking the binding of dopamine to the receptor and thereby reducing its activity. This leads to a decrease in the release of dopamine in the brain, which is thought to be responsible for the drug's therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide has a number of biochemical and physiological effects on the brain. It has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in the regulation of reward-related behaviors. This, in turn, reduces the reinforcing effects of drugs of abuse and may help to prevent relapse in individuals with addiction. N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide is its high selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide. One area of research is the development of more potent and selective D3 receptor antagonists, which could have even greater therapeutic potential. Another area of research is the investigation of the role of the D3 receptor in other neurological and psychiatric disorders, such as depression and anxiety. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide in humans.

Synthesis Methods

The synthesis of N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide involves several steps, including the reaction of 1-(propylsulfonyl)-4-piperidinone with ethyl 3-bromo-2-(dimethylamino)propanoate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through a purification process using column chromatography.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. It has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in the regulation of reward-related behaviors, motivation, and cognition.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N3O3S/c1-4-13-22(20,21)18-10-7-14(8-11-18)5-6-15(19)16-9-12-17(2)3/h14H,4-13H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUONIMKYPZGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)CCC(=O)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide

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